molecular formula C17H21Cl2N5OS B2492802 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189689-01-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2492802
CAS RN: 1189689-01-7
M. Wt: 414.35
InChI Key: RJUBIJQZZBQMLU-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by the presence of multiple heterocyclic rings, such as pyrazole, thiazole, and benzo[d]thiazol, and functionalities like chloro and dimethylamino groups. Compounds with these motifs are often studied for their potential in various applications, including medicinal chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization, substitution, and condensation steps. For example, the synthesis of pyrazole-based compounds can include regioselective synthesis from precursors like ethyl 3-[(dimethylamino)methylidene]pyruvate with hydrazine derivatives, leading to pyrazole carboxylates (Hanzlowsky et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often confirmed through X-ray crystallography, showcasing intramolecular and intermolecular hydrogen bonding that contributes to the stability and reactivity of these molecules. For instance, studies on similar pyrazole derivatives have elucidated their structure through crystallography, highlighting the role of hydrogen bonds in structural integrity (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include nucleophilic substitutions and electrophilic additions, given the presence of reactive functional groups. Their chemical properties are often characterized by stability under various conditions and reactivity towards specific reagents, as seen in the synthesis and reactivity studies of related compounds (Gautam et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. Intramolecular forces, like hydrogen bonds, significantly influence these properties, as demonstrated in the structural analysis of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate (Wu et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under various conditions, are pivotal for understanding the applications and handling of these compounds. Studies on similar compounds provide insight into their behavior in chemical reactions and potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Beck & Lynch, 1987).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBIJQZZBQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

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